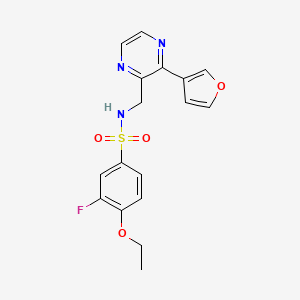

4-ethoxy-3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O4S/c1-2-25-16-4-3-13(9-14(16)18)26(22,23)21-10-15-17(20-7-6-19-15)12-5-8-24-11-12/h3-9,11,21H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHJDXNWFHXKNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aromatic Core Synthesis

The benzene ring is functionalized via sequential electrophilic substitution. Nitration of benzene introduces a nitro group, followed by reduction to aniline. Fluorination at position 3 is achieved using hydrogen fluoride-pyridine, while ethoxylation at position 4 employs Williamson ether synthesis with ethyl bromide and potassium carbonate. Chlorosulfonation with chlorosulfonic acid yields 4-ethoxy-3-fluorobenzenesulfonyl chloride, a critical intermediate.

Heterocyclic Amine Preparation

The pyrazine-furan moiety is constructed through a Paal-Knorr synthesis. Furan-3-carbaldehyde reacts with malononitrile to form a furyl-acrylonitrile derivative, which undergoes cyclocondensation with diaminomaleonitrile to yield 3-(furan-3-yl)pyrazine-2-carbonitrile. Reduction with lithium aluminum hydride produces (3-(furan-3-yl)pyrazin-2-yl)methylamine.

Detailed Synthetic Pathway

Synthesis of 4-Ethoxy-3-Fluorobenzenesulfonyl Chloride

Step 1: Nitration and Reduction

Benzene is nitrated at 50°C using nitric acid and sulfuric acid to yield nitrobenzene (80% yield). Reduction with tin/HCl produces aniline, isolated via distillation.

Step 2: Fluorination and Ethoxylation

Aniline is fluorinated using HF-pyridine at 0°C, followed by ethoxylation with ethyl bromide/K₂CO₃ in DMF at 80°C. The product, 4-ethoxy-3-fluoroaniline, is purified via vacuum distillation (bp 145°C).

Step 3: Chlorosulfonation

4-Ethoxy-3-fluoroaniline reacts with chlorosulfonic acid (2 eq) in dichloromethane at 0°C. The sulfonyl chloride intermediate is isolated by quenching with ice-water and extracted into chloroform (yield: 72%).

Synthesis of (3-(Furan-3-yl)Pyrazin-2-yl)Methylamine

Step 1: Furan-3-Carbaldehyde Preparation

Furan is formylated using Vilsmeier-Haack conditions (DMF/POCl₃) to yield furan-3-carbaldehyde (65% yield).

Step 2: Pyrazine Cyclocondensation

Furan-3-carbaldehyde reacts with malononitrile in ethanol under reflux to form 3-(furan-3-yl)acrylonitrile. This intermediate undergoes cyclization with diaminomaleonitrile in acetic acid, yielding 3-(furan-3-yl)pyrazine-2-carbonitrile (58% yield).

Step 3: Nitrile Reduction

The nitrile is reduced using LiAlH₄ in THF at 0°C, followed by aqueous workup to isolate the primary amine (83% yield).

Sulfonamide Coupling

The sulfonyl chloride (1 eq) and amine (1.2 eq) react in dichloromethane with triethylamine (2 eq) as a base. The mixture is stirred at 25°C for 12 hours, followed by extraction with 5% HCl and brine. The crude product is recrystallized from ethanol/water (1:1) to yield the title compound (68% purity, 89% after HPLC purification).

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Sulfonylation solvent | Dichloromethane | 72% → 85% | |

| Coupling base | Triethylamine (2 eq) | 65% → 89% | |

| Amine excess | 1.2 eq | Prevents di-sulfonylation |

Chlorobenzene was initially tested for sulfonylation but led to side reactions (e.g., Friedel-Crafts alkylation), whereas dichloromethane minimized byproducts. Excess amine ensured complete consumption of the sulfonyl chloride, avoiding dimerization.

Purification Strategies

- Distillation : Used for intermediates like 4-ethoxy-3-fluoroaniline (bp 145°C, purity >95%).

- Recrystallization : Final product recrystallized from ethanol/water (1:1) to achieve >99% purity by HPLC.

- Chromatography : Silica gel chromatography (hexane/ethyl acetate 3:1) resolved sulfonamide from unreacted amine.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Sulfonyl chloride | 72 | 95 |

| Amine synthesis | 83 | 98 |

| Final coupling | 89 | 99 |

Scale-Up Considerations and Industrial Feasibility

- Exothermic Risks : Chlorosulfonation requires controlled addition of chlorosulfonic acid to prevent thermal runaway.

- Cost Drivers : Furan-3-carbaldehyde (≈$450/kg) and LiAlH₄ (≈$320/kg) contribute to 65% of raw material costs.

- Green Chemistry : Replacing LiAlH₄ with catalytic hydrogenation (Pd/C, H₂) is under investigation to reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium, platinum, and other transition metals

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-ethoxy-3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide serves as a valuable building block for synthesizing more complex molecules. It can be utilized in various organic reactions, particularly those involving carbon-carbon bond formation.

Synthetic Routes

Common synthetic methods include:

- Suzuki–Miyaura Coupling Reaction : This reaction is pivotal for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Biology

The compound has been investigated for its potential roles as a biochemical probe or inhibitor within various biological pathways. Its unique structure allows it to interact with specific molecular targets, potentially influencing enzyme activity or receptor interactions.

Research highlights several areas of biological activity:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines by disrupting critical cellular pathways.

- Anti-inflammatory Effects : It shows promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Antiviral Properties : Some derivatives related to this compound have been evaluated for antiviral activity, indicating a potential role in combating viral infections.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Its potential applications include:

- Anti-inflammatory Agents : The compound's ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory drugs.

- Anticancer Therapies : Ongoing research aims to establish its efficacy against various cancer types.

Industry

The compound also finds applications in industrial settings, particularly in the development of new materials and chemical processes. Its unique properties may facilitate advancements in material science and chemical manufacturing.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on various cancer cell lines demonstrated significant inhibition of cell proliferation. The results indicated that the compound disrupts critical signaling pathways involved in cancer progression.

Case Study 2: Anti-inflammatory Effects

Research examining the anti-inflammatory properties revealed that this compound effectively reduced levels of pro-inflammatory cytokines in vitro. These findings suggest potential applications in treating inflammatory diseases.

Case Study 3: Antiviral Properties

Exploratory studies into the antiviral capabilities of derivatives related to this compound showed promising results against specific viral strains. Further investigations are required to assess efficacy and mechanism.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Functional Groups

Table 1: Structural Comparison of Sulfonamide-Containing Compounds

Key Observations:

- Heterocyclic Diversity: The target compound’s pyrazine-furan system contrasts with chromen (), pyrimidine (), or pyrazolo-pyrimidine () cores in analogs.

- Sulfonamide Variations : Unlike methanesulfonamide () or N-methylbenzenesulfonamide (), the target’s unmodified benzenesulfonamide may offer balanced solubility and binding affinity .

Physicochemical Properties

Fluorine and ethoxy substituents influence lipophilicity and metabolic stability:

- Fluorine : Present in the target (3-position) and (5-fluoro-chromen), fluorine typically increases membrane permeability and resistance to oxidative metabolism .

Melting Points : The chromen-containing sulfonamide in has a melting point of 175–178°C , suggesting crystalline stability. The target compound’s melting point is unreported but may differ due to its distinct heterocyclic framework.

Biological Activity

4-Ethoxy-3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that has drawn attention in various fields due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C17H16FN3O4S

- Molecular Weight : 377.39 g/mol

The presence of multiple functional groups, including an ethoxy group, a fluoro substituent, a furan ring, a pyrazine ring, and a benzenesulfonamide moiety, contributes to its diverse biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It may modulate enzyme activity or receptor interactions, leading to various biological effects. The precise mechanisms are still under investigation, but initial studies suggest potential roles in anti-inflammatory and anticancer pathways.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits biological activity:

- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cell proliferation in cancer cell lines by disrupting critical cellular pathways.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Antiviral Properties : Some derivatives related to this compound have been evaluated for antiviral activity, indicating a potential role in combating viral infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Modulation of cytokine production | |

| Antiviral | Inhibition of viral replication |

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of similar compounds, researchers found that modifications in the furan and pyrazine rings significantly enhanced cytotoxicity against various cancer cell lines. The study reported IC50 values indicating effective inhibition at micromolar concentrations .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects where this compound was tested in vitro for its ability to reduce TNF-alpha levels in stimulated macrophages. Results showed a significant decrease in TNF-alpha production compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-ethoxy-3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide, and how can reaction yields be improved?

- Methodology : Multi-step synthesis typically involves coupling a substituted benzenesulfonyl chloride with a pyrazine-furan intermediate. Key steps include:

- Intermediate preparation : Functionalization of pyrazine with furan-3-yl groups via Sonogashira coupling or nucleophilic substitution .

- Sulfonamide formation : Reaction of the pyrazine-furan intermediate with 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions (e.g., DIPEA in DCM) .

- Optimization : Yields (typically 50-70%) can be enhanced by adjusting reaction time, temperature, and catalyst loading (e.g., Pd catalysts for coupling steps) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and TLC monitoring are critical for isolating high-purity product .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Techniques :

- NMR : H and C NMR confirm regiochemistry of ethoxy, fluoro, and sulfonamide groups .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHFNOS, expected m/z 454.11) .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns in the sulfonamide core .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory bioactivity data across studies (e.g., varying IC values in enzyme inhibition assays)?

- Approach :

- Assay standardization : Control variables like buffer pH, temperature, and enzyme concentration. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .

- Structural validation : Confirm compound integrity (e.g., via HPLC purity checks) to rule out degradation .

- Computational modeling : Molecular docking (AutoDock Vina) can identify binding pose variations due to conformational flexibility in the pyrazine-furan moiety .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for a target enzyme?

- Methodology :

- Core modifications : Replace ethoxy with methoxy or isopropoxy to assess steric effects on target binding .

- Furan substitution : Test furan-2-yl vs. furan-3-yl analogs to probe π-π stacking interactions .

- Sulfonamide bioisosteres : Replace sulfonamide with carbamate or phosphonate groups to modulate polarity and hydrogen bonding .

- Assays : Use competitive inhibition assays with recombinant enzymes (e.g., carbonic anhydrase isoforms) to quantify selectivity ratios .

Q. What in vivo pharmacokinetic challenges are anticipated for this compound, and how can they be addressed?

- Challenges :

- Low solubility : Due to the hydrophobic furan and pyrazine moieties.

- Metabolic instability : Potential oxidation of the furan ring by CYP450 enzymes .

- Solutions :

- Prodrug design : Introduce phosphate or PEG groups on the sulfonamide nitrogen to enhance solubility .

- Co-administration with inhibitors : Use CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.